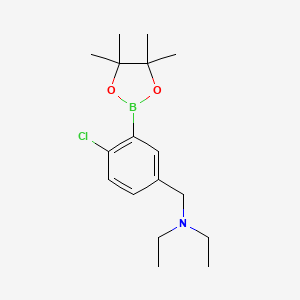

2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group esterified with pinacol, a diol, and a phenyl ring substituted with a chloro group and a diethylaminomethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-chloro-5-(N,N-diethylaminomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反应分析

Types of Reactions

2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic ester.

Boronic Acids: Formed through hydrolysis of the boronic ester.

科学研究应用

Organic Synthesis

Carbon-Carbon Bond Formation:

One of the primary applications of 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or their esters. The presence of the diethylaminomethyl group enhances the reactivity of the compound, making it suitable for synthesizing complex organic molecules.

Synthesis of Pharmaceuticals:

In medicinal chemistry, this compound serves as a building block for various pharmaceuticals. Its ability to participate in cross-coupling reactions allows chemists to construct intricate molecular frameworks that are essential for drug development. For instance, it can be used to synthesize compounds with potential therapeutic effects against various diseases.

Material Science

Development of Advanced Materials:

The unique properties of organoboron compounds like this compound make them suitable for applications in material science. Researchers are exploring its use in creating new polymers and nanomaterials with enhanced functionalities. The incorporation of boron into materials can improve their mechanical properties and thermal stability.

Sensors and Catalysts:

This compound is also being investigated for its potential role in developing sensors and catalysts. Its ability to interact with various substrates can be harnessed to create sensitive detection systems or efficient catalytic processes that are environmentally friendly.

Biological Research

Interactions with Biological Molecules:

Studies have shown that boronic acids can interact reversibly with enzymes and other biomolecules, making them interesting candidates for drug discovery. This compound may exhibit similar properties due to its structural features. Research is ongoing to evaluate its effectiveness in targeting specific biological pathways or enzymes involved in disease mechanisms.

Potential Therapeutic Applications:

The compound's interactions with proteasomes and metabolic enzymes suggest its potential as a therapeutic agent. Investigations into its biological activity could lead to novel treatments for conditions such as cancer or bacterial infections.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Antibacterial Activity: A study demonstrated that halogenated phenylboronic acids exhibit significant antibacterial properties. The unique structure of this compound could enhance its efficacy against resistant strains.

- Drug Development: Research into the synthesis of novel anti-cancer agents has utilized this compound as an intermediate, showcasing its potential in creating effective therapeutic agents.

- Polymer Synthesis: Investigations into using this boronic acid derivative for synthesizing advanced materials have shown promising results in improving polymer characteristics.

作用机制

The mechanism of action of 2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

Phenylboronic Acid, Pinacol Ester: Lacks the chloro and diethylaminomethyl substituents, making it less versatile in certain synthetic applications.

2-Chloro-5-(N,N-dimethylaminomethyl)phenylboronic Acid, Pinacol Ester: Similar structure but with dimethylamino instead of diethylamino groups, which may affect its reactivity and applications.

Uniqueness

2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is unique due to the presence of both chloro and diethylaminomethyl groups, which enhance its reactivity and make it a valuable intermediate in various synthetic applications. The combination of these substituents allows for greater versatility in the types of reactions it can undergo and the products it can form.

生物活性

2-Chloro-5-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester (CAS: 2096341-29-4) is a boronic acid derivative that has garnered interest in medicinal chemistry and organic synthesis due to its unique structural features. This compound consists of a boronic acid moiety, a chloro substituent, and an N,N-diethylaminomethyl group, which contribute to its reactivity and potential biological applications. The following sections explore its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₂₇BClNO₂, with a molar mass of approximately 323.67 g/mol. The presence of the boronic acid group allows for participation in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological targets. Preliminary studies indicate that it may inhibit certain metabolic pathways by binding to enzymes involved in these processes. However, detailed kinetic studies are necessary to fully elucidate these interactions .

Applications in Drug Delivery Systems

Recent research has demonstrated the potential of phenylboronic acid derivatives, including the pinacol ester, in developing drug delivery systems. For instance, a study focused on modifying hyaluronic acid with phenylboronic acid pinacol ester to create a reactive oxygen species (ROS)-responsive drug delivery system for curcumin encapsulation. This system showed enhanced cellular uptake and therapeutic efficacy against periodontitis by releasing curcumin in ROS-rich environments .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-2-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester | C₁₇H₂₇BClNO₂ | Different positioning of chloro group |

| 4-Chloro-3-(N,N-diethylaminomethyl)phenylboronic acid | C₁₆H₂₅BClNO₂ | Lacks pinacol ester functionality |

| 2-Chloro-6-(N,N-diethylaminomethyl)phenylboronic acid | C₁₆H₂₅BClNO₂ | Similar structure but different substitution pattern |

The unique arrangement of functional groups in this compound enhances its reactivity compared to these similar compounds.

Synthesis Methods

The synthesis typically involves the reaction of 2-chloro-5-(N,N-diethylaminomethyl)phenylboronic acid with pinacol under anhydrous conditions using dehydrating agents such as molecular sieves or anhydrous magnesium sulfate. This method ensures the formation of the boronic ester while preventing hydrolysis .

Industrial Production Techniques

In industrial settings, continuous flow processes may be employed to enhance yield and consistency in the synthesis of this compound. Automated systems can facilitate precise control over reaction conditions and reagent addition.

Case Studies

属性

IUPAC Name |

N-[[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-ethylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BClNO2/c1-7-20(8-2)12-13-9-10-15(19)14(11-13)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBJOVZXWCTVBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN(CC)CC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。